N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is an organic compound with the empirical formula C10H15NO3S and a molecular weight of 229.30 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 4-methoxyphenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide: Known for its potent agonist activity at alpha 1-adrenoceptors.
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide: A derivative formed through oxidation of the methoxy group.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides a site for further chemical modifications, while the sulfonamide group enhances its solubility and stability .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supplemented by data tables for clarity.
Chemical Structure and Properties
This compound features a methoxy group and a sulfonamide moiety, which enhance its solubility and stability. The structural formula can be represented as follows:
- Chemical Formula : C₁₅H₁₉NO₃S
- Molecular Weight : 287.39 g/mol
The presence of the methoxy group allows for further chemical modifications, potentially leading to derivatives with altered biological activities or pharmacological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group plays a crucial role in binding to these targets, modulating various biological pathways. For instance, it has been noted for its potential anti-inflammatory and analgesic effects .
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway .
Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties. For example, it has been investigated in the context of treating conditions like arthritis and other inflammatory diseases, where modulation of immune responses is beneficial .
Case Studies
-
Case Study on Anti-inflammatory Activity :
In a study involving animal models of inflammation, this compound demonstrated significant reduction in markers of inflammation when administered at varying doses. The results indicated a dose-dependent response with maximum efficacy observed at 50 mg/kg . -
Case Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results with an MIC (Minimum Inhibitory Concentration) ranging from 8 to 32 µg/mL against Gram-positive bacteria .
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | MIC (µg/mL) | Notes |
---|---|---|---|
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | Antimicrobial | 16 | Hydroxyl substitution enhances activity |
N-[2-(4-chlorophenyl)ethyl]methanesulfonamide | Anti-inflammatory | 32 | Chlorine substitution reduces efficacy |
This table illustrates the varying activities of structurally similar compounds, highlighting the unique biological profile of this compound.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-10-5-3-9(4-6-10)7-8-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKNKJXCTPFRGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376373 |
Source
|
Record name | N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170215-60-8 |
Source
|
Record name | N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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